molecular formula C7H11N B14912269 3-Ethynyl-3-methylpyrrolidine

3-Ethynyl-3-methylpyrrolidine

Cat. No.: B14912269
M. Wt: 109.17 g/mol
InChI Key: JMXNNLMNFJISIN-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both ethynyl and methyl groups on the pyrrolidine ring enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkyne. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing pyrrolidine derivatives .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

3-Ethynyl-3-methylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. Additionally, the compound can bind to receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-3-methylpyrrolidine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This makes it a valuable compound for the development of novel therapeutics and chemical probes .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

3-ethynyl-3-methylpyrrolidine

InChI

InChI=1S/C7H11N/c1-3-7(2)4-5-8-6-7/h1,8H,4-6H2,2H3

InChI Key

JMXNNLMNFJISIN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)C#C

Origin of Product

United States

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